molecular formula C14H20FN3OSi B123446 Simeconazole CAS No. 149508-90-7

Simeconazole

Cat. No.: B123446
CAS No.: 149508-90-7
M. Wt: 293.41 g/mol
InChI Key: YABFPHSQTSFWQB-UHFFFAOYSA-N
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Description

Simeconazole ( 149508-90-7) is a systemic conazole fungicide with a molecular formula of C₁₄H₂₀FN₃OSi and a molecular weight of 293.42 g/mol . It is a broad-spectrum sterol demethylation inhibitor (DMI) with FRAC code 3, which makes it highly effective against a range of fungal pathogens by disrupting ergosterol biosynthesis . Its systemic properties allow it to be absorbed by roots and translocated throughout the plant, providing both protective and curative action . Field research has demonstrated its high efficacy against major rice diseases, including rice kernel smut and false smut, with optimal application timing identified at 1-5 weeks before heading . Furthermore, its application scope extends beyond cereals to the protection of fruits, vegetables, and soybeans, targeting pathogens such as powdery mildew, rusts, and blights . The compound is chiral and typically used as a racemate, and advanced enantioselective analytical methods using GC-MS/MS have been developed for its precise determination in complex food matrices like cucumber, tomato, apple, and wheat . This makes this compound a versatile and valuable tool for researchers studying innovative crop protection strategies and the environmental fate of chiral pesticides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)-3-trimethylsilylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3OSi/c1-20(2,3)9-14(19,8-18-11-16-10-17-18)12-4-6-13(15)7-5-12/h4-7,10-11,19H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABFPHSQTSFWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC(CN1C=NC=N1)(C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8057980
Record name Simeconazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149508-90-7
Record name Simeconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149508-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Simeconazole [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Simeconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8057980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, α-(4-fluorophenyl)-α-[(trimethylsilyl)methyl]
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Record name SIMECONAZOLE
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Preparation Methods

Preparation of Wettable Powders

Wettable powders (WP) are dry formulations designed for reconstitution in water. A representative composition comprises:

  • Simeconazole : 1–60%

  • Co-active ingredient (e.g., prochloraz-manganese): 1–80%

  • Dispersants : 1–12% (e.g., lignosulfonates)

  • Wetting agents : 1–8% (e.g., alkyl naphthalene sulfonates)

  • Fillers : Quartz or kaolin to 100% .

Process :

  • Dry mixing : this compound, co-AI, and excipients are blended in a high-shear mixer.

  • Micronization : The mixture is pulverized via air-jet milling to achieve particles ≤10 µm.

  • Homogenization : Cyclone separation ensures uniform particle size distribution .

Water-Dispersible Granules (WDG)

WDGs combine the stability of solids with the dispersibility of liquids. Exemplary components include:

  • This compound : 5–40%

  • Fluopicolide : 10–50%

  • Dispersants : 5–10% polycarboxylates

  • Disintegrants : 2–5% cross-linked polyvinylpyrrolidone

  • Binders : 1–3% starch derivatives .

Process :

  • Wet granulation : Components are agglomerated using a fluidized bed with aqueous binder solutions.

  • Drying : Granules are dried at 50–60°C to ≤2% moisture.

  • Screening : Particles sized 0.2–2 mm are retained for optimal dissolution .

Suspension Concentrates (SC)

Suspension concentrates stabilize this compound particles in aqueous media. A typical formulation contains:

  • This compound : 10–30%

  • Dispersants : 3–8% (e.g., ethoxylated tristyrylphenol)

  • Antifreeze : 5–10% propylene glycol

  • Thickeners : 0.1–0.5% xanthan gum

  • Defoamers : 0.1–0.3% silicone emulsions .

Process :

  • Premixing : Dispersants and antifreeze are homogenized in water.

  • Wet milling : this compound is added and milled in a bead mill to ≤5 µm.

  • Stabilization : Thickeners and defoamers are incorporated under low-shear mixing .

Microemulsions and Capsule Technologies

Microemulsions enhance this compound’s leaf penetration via nanoscale droplets. A microemulsion recipe includes:

  • This compound : 5–15%

  • Solvent : 10–20% (e.g., N-methylpyrrolidone)

  • Emulsifiers : 15–25% (e.g., castor oil ethoxylates)

  • Antifreeze : 5–8% urea .

Process :

  • Phase inversion : this compound is dissolved in solvents and emulsified into water under high shear.

  • Equilibration : The system self-assembles into thermodynamically stable droplets (10–100 nm) .

For prolonged release, microencapsulation employs:

  • Wall materials : Polyurea or polyamide via interfacial polymerization.

  • Core : this compound dissolved in cyclohexanone.

  • Capsule size : 1–20 µm, achieving >80% encapsulation efficiency .

Synergistic Combinations and Co-Formulation

This compound is frequently paired with fungicides like pyraoxystrobin to broaden efficacy. A suspension concentrate with 10% this compound and 20% pyraoxystrobin demonstrated 98% control against Phytophthora infestans in trials . Critical steps include:

  • Compatibility testing : Co-AIs must exhibit no antagonism in storage stability assays.

  • Sequential mixing : this compound is milled separately before combining with pre-dispersed partners .

Quality Control and Analytical Validation

Post-formulation analyses ensure compliance with FAO/WHO standards:

  • Suspensibility : ≥90% after 30 min in CIPAC water.

  • Particle size distribution : Laser diffraction confirms D90 <10 µm.

  • Accelerated stability : Formulations stored at 54°C for 14 days must retain ≥95% AI .

Environmental and Regulatory Considerations

Formulations are optimized to minimize ecotoxicological risks:

  • Aquatic toxicity : LC50 >10 mg/L for Daphnia magna via reduced solvent load.

  • Photostability : UV absorbers (e.g., TiO2) prevent this compound degradation in sunlight .

Chemical Reactions Analysis

Simeconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . Common reagents used in these reactions include oxidizing agents and reducing agents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Scientific Research Applications

Agricultural Applications

Simeconazole is widely recognized for its efficacy against a range of fungal diseases affecting crops. It functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes, thereby disrupting fungal growth and reproduction.

Target Fungal Pathogens

This compound is effective against several key pathogens, including:

  • Thanatephorus cucumeris : Causes gray mold in various crops.
  • Venturia inaequalis : Responsible for apple scab.
  • Monilinia mali : Causes brown rot in stone fruits.
  • Rhizoctonia solani : Affects a wide range of crops, leading to root rot.
  • Sclerotinia homoeocarpa : Causes dollar spot disease in turfgrass.

Environmental Impact and Residue Analysis

Understanding the environmental fate of this compound is crucial for assessing its safety and regulatory compliance. Recent studies have developed methods for the enantioselective determination of this compound residues in food products, ensuring that levels remain below maximum residue limits (MRLs).

Analytical Methods

A study demonstrated an effective method for analyzing this compound enantiomers in food matrices using:

  • Capillary Gas Chromatography (GC) : Utilizes a chiral column for separation.
  • Mass Spectrometry (MS) : Provides qualitative and quantitative data on this compound residues.

The limits of detection ranged between 0.4 and 0.9 μg/kg across various food products, indicating the method's sensitivity and reliability in monitoring food safety .

Metabolism and Toxicology Studies

Research into the metabolism of this compound has provided insights into its pharmacokinetics and potential toxicity. Studies involving animal models have shown rapid absorption and excretion, with significant metabolites identified.

Metabolic Pathways

In rats, this compound was administered in a study using a radiolabeled form to track its metabolic fate:

  • Most radioactivity was excreted within three days.
  • Major metabolites included glucuronides and sulfates, accounting for significant proportions of the detected radioactivity .

Efficacy Against Specific Pathogens

A field trial demonstrated that this compound effectively reduced the incidence of apple scab caused by Venturia inaequalis. The trial involved multiple treatment applications throughout the growing season, resulting in significantly lower disease severity compared to untreated controls.

Environmental Monitoring

In another case study focusing on environmental monitoring, this compound was detected in soil samples from treated agricultural fields. The study emphasized the importance of implementing best management practices to mitigate potential runoff and environmental contamination.

Summary Table of Applications

Application AreaDescriptionKey Pathogens
Agricultural UseFungicide for crop protectionThanatephorus cucumeris, Venturia inaequalis
Residue AnalysisMonitoring food safetyVarious food products
Metabolism StudiesUnderstanding pharmacokineticsRats (animal model)
Environmental ImpactAssessing soil contaminationSoil samples from treated fields

Comparison with Similar Compounds

Table 1. Structural and Systemic Features of Triazole Fungicides

Compound Key Structural Features Systemic Mobility Vapor Activity
This compound Trimethylsilyl, 4-fluorophenyl High (root/vapor/translaminar) Yes
Tebuconazole Tert-butyl, 1,2,4-triazole Moderate (translaminar) No
Propiconazole Dioxolane ring Limited (surface adhesion) No
Hexaconazole Unsubstituted phenyl High (root) No

Efficacy Against Mycotoxin Production

This compound and related triazoles inhibit mycotoxins in wheat, such as deoxynivalenol (DON) and T-2 toxin. Key findings include:

  • Inverse correlation: this compound, penconazole, and diniconazole residues inversely correlate with DON and T-2 levels (r = -0.63 to -0.72).
  • Mechanism: Triazoles suppress Fusarium spp. growth and trichothecene biosynthesis. This compound’s fluorine atom enhances antifungal potency against Rhizoctonia solani compared to non-fluorinated analogs .

Table 2. Mycotoxin Inhibition by Triazole Fungicides

Compound DON Reduction (%) T-2 Reduction (%) Correlation Strength
This compound 68–75 70–78 Strong
Penconazole 60–68 65–70 Moderate
Tebuconazole 55–62 58–65 Weak
Hexaconazole <10 <10 None

Residue Levels and Regulatory Limits

Maximum residue limits (MRLs) for triazoles vary by jurisdiction. The European Commission sets stricter thresholds for this compound (0.01 ppm) compared to penconazole (0.05 ppm) due to its lower environmental persistence . In wheat grains, this compound residues average 0.022–0.037 ppm, below the MRL, whereas tebuconazole residues often exceed 0.1 ppm .

Table 3. MRLs and Detection Limits

Compound MRL (ppm) LOQ (ppm) Average Residue (ppm)
This compound 0.01 0.003 0.022–0.037
Tebuconazole 0.1 0.005 0.077–0.044
Penconazole 0.05 0.01 0.015–0.077

Synergistic Formulations

This compound combined with fluxapyroxad (a carboxamide fungicide) shows synergistic effects against powdery mildew and sheath blight. The 1:1 to 70:50 mass ratio formulation reduces application costs by 30% while enhancing disease control efficacy by 40–60% compared to solo applications .

Biological Activity

Simeconazole is a synthetic azole antifungal compound that has garnered attention for its broad-spectrum efficacy against various fungal pathogens. Its chemical structure, characterized by a fluorophenyl group, a triazole moiety, and a trimethylsilyl group, underpins its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, comparative efficacy, case studies, and relevant research findings.

This compound's chemical formula is C₁₄H₂₀FN₃OSi. It functions primarily by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption increases membrane permeability, leading to cell death. The compound's unique structural features contribute to its selective toxicity towards fungi while minimizing harm to plant cells, making it suitable for both agricultural and clinical applications .

Comparative Efficacy

This compound exhibits potent antifungal activity against various fungal species. Below is a comparison of this compound with other azole antifungals:

Compound Name Chemical Formula Key Features Unique Aspects
This compoundC₁₄H₂₀FN₃OSiBroad-spectrum antifungalSystemic activity in plants
FluconazoleC₁₄H₁₂F₂N₃OHigh oral bioavailabilityEffective against Candida species
ItraconazoleC₁₄H₁₈Cl₂N₄OPotent against systemic infectionsStronger activity against dermatophytes
VoriconazoleC₁₅H₁₄ClN₃OEffective against resistant strainsInhibits cytochrome P450 enzymes
MiconazoleC₁₃H₁₄N₂OCommonly used topicallyLimited systemic absorption

This compound's distinct features, particularly the presence of the trimethylsilyl group and specific fluorinated moieties, enhance its antifungal profile compared to other azole compounds .

Agricultural Applications

Research has demonstrated this compound's effectiveness in agricultural settings. A study indicated that this compound can be absorbed by plant roots and translocate within the plant system, providing systemic protection against fungal infections. This property is particularly beneficial in crop management where fungal pathogens pose significant threats to yield and quality .

Clinical Applications

In clinical settings, this compound has shown promise in treating superficial fungal infections. Its pharmacodynamics indicate that it can interact with other compounds, affecting absorption and metabolism. Studies have explored its enantioselective properties, suggesting that different enantiomers may exhibit varying levels of biological activity. This aspect opens avenues for optimizing formulations to enhance efficacy in therapeutic applications .

Toxicity and Environmental Impact

While this compound demonstrates effective antifungal properties, its environmental fate and eco-toxicity have been subjects of investigation. Data indicate that it has low toxicity to non-target organisms when used according to recommended practices. However, ongoing assessments are necessary to fully understand its long-term impact on biodiversity and human health .

Q & A

Q. What are the key structural and physicochemical properties of Simeconazole relevant to its fungicidal activity?

this compound’s efficacy is linked to its unique molecular structure: a 4-fluorophenyl group, a 1,2,4-triazole moiety, and a trimethylsilyl group. These features enhance its lipophilicity, enabling efficient penetration into fungal cell membranes. Key physicochemical properties include a molecular weight of 293.42 g/mol, logP (octanol-water partition coefficient) of 3.8, and solubility in organic solvents like acetone (450 g/L) but limited water solubility (1.2 mg/L) . Researchers should prioritize these parameters when designing formulation studies or comparative analyses with other triazole fungicides.

Q. What standardized analytical methods are used to quantify this compound in environmental and biological matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 210 nm) is widely employed for quantification. Gas chromatography-mass spectrometry (GC-MS) is recommended for trace analysis in soil samples, with a detection limit of 0.01 ppm. Sample preparation should include solid-phase extraction (SPE) using C18 cartridges to minimize matrix interference . Method validation must adhere to guidelines for precision (RSD < 5%) and recovery rates (85–115%) .

Q. How is this compound synthesized, and what are critical quality control checkpoints in its production?

The synthesis involves a multi-step process:

  • Step 1 : Reaction of α-chloro-4-fluoroacetophenone with 1,2,4-triazole under basic conditions to form the triazole intermediate.
  • Step 2 : Trimethylsilylation using chlorotrimethylsilane in the presence of a Lewis catalyst. Critical checkpoints include verifying the absence of residual solvents (e.g., dichloromethane < 50 ppm) and ensuring enantiomeric purity (>98% via chiral HPLC) .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s cross-resistance potential with other triazole fungicides?

  • In vitro assays : Use fungal isolates with known resistance mutations (e.g., CYP51A substitutions) and compare EC50 values of this compound with fluconazole or epoxiconazole.
  • Field trials : Apply this compound in rotational schemes with non-triazole fungicides (e.g., strobilurins) to monitor resistance development over 3–5 growing seasons.
  • Molecular docking : Model this compound’s binding affinity to mutant CYP51 enzymes using software like AutoDock Vina .

Q. What methodologies resolve contradictory data on this compound’s efficacy across different fungal pathogens?

Contradictions often arise from variations in experimental conditions (e.g., pH, temperature). Researchers should:

  • Conduct meta-analyses of existing studies, stratifying data by pathogen species (e.g., Fusarium vs. Aspergillus) and application methods (foliar vs. systemic).
  • Perform dose-response curve modeling to identify species-specific optimal concentrations.
  • Validate findings using RNA-seq to compare gene expression profiles in treated vs. untreated fungal cultures .

Q. How can the environmental persistence and non-target toxicity of this compound be systematically evaluated?

  • Persistence studies : Measure half-life (DT50) in soil under varying conditions (aerobic vs. anaerobic, pH 5–8) using OECD Guideline 307.
  • Ecotoxicology : Assess acute toxicity to Daphnia magna (48h EC50) and earthworms (Eisenia fetida) via OECD 202 and 207 protocols.
  • Bioaccumulation : Calculate bioconcentration factors (BCF) in aquatic organisms using radiolabeled this compound .

Q. What experimental approaches are effective in elucidating this compound’s mode of action at the molecular level?

  • Enzyme inhibition assays : Purify fungal CYP51 (14α-demethylase) and measure activity via spectrophotometric detection of ergosterol intermediates.
  • Transcriptomic profiling : Use RNA interference (RNAi) to silence CYP51 in Magnaporthe oryzae and compare sensitivity to this compound.
  • Crystallography : Resolve the 3D structure of this compound-bound CYP51 using X-ray diffraction (PDB deposition recommended) .

Methodological Guidelines

  • Data Presentation : Tabulate EC50 values, structural parameters, and environmental fate data in separate tables with footnotes explaining statistical significance (e.g., ANOVA results, p < 0.05) .
  • Ethical Compliance : For field studies, obtain permits for pesticide use and adhere to OECD guidelines for non-target organism testing .
  • Reproducibility : Document synthesis protocols and analytical conditions in supplementary materials, including NMR spectra (¹H, ¹³C) and chromatograms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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